molecular formula C21H17Cl2N5OS B2567478 3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone CAS No. 478063-62-6

3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone

Cat. No.: B2567478
CAS No.: 478063-62-6
M. Wt: 458.36
InChI Key: LVYBGEHCDOYCSO-UHFFFAOYSA-N
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Description

The compound “3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2,6-dichlorobenzyl sulfanyl group, an ethyl group, and a phenyl-pyridazinone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the dichlorobenzyl group, the ethyl group, and the phenyl-pyridazinone group . The presence of these groups would influence the compound’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group, for example, could increase its lipophilicity .

Scientific Research Applications

Antioxidant Abilities

The compound synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone demonstrated notable antioxidant capabilities, exceeding the control butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Inhibitory Effects on Photosynthesis

A study on four substituted pyridazinone compounds, including similar molecular structures, revealed their ability to inhibit the Hill reaction and photosynthesis in barley. This inhibition is linked to the phytotoxicity of related compounds (Hilton et al., 1969).

Antimicrobial Properties

Several derivatives of 1,2,4-triazole, sharing structural similarities with the compound , have demonstrated antimicrobial activities. These include inhibitory effects against bacteria like S. aureus and E. coli, as well as antifungal activity against A. niger fungi (Hussain et al., 2008).

Potential in Anticancer Therapy

Research into 3(2h)-one pyridazinone derivatives has indicated potential antioxidative and anticancer activities. These compounds have been subjected to molecular docking studies targeting proteins related to cancer, demonstrating their potential efficacy in oncological contexts (Mehvish & Kumar, 2022).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its biological activity, if any .

Properties

IUPAC Name

3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)11-12-28(26-19)14-7-4-3-5-8-14)24-25-21(27)30-13-15-16(22)9-6-10-17(15)23/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBGEHCDOYCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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